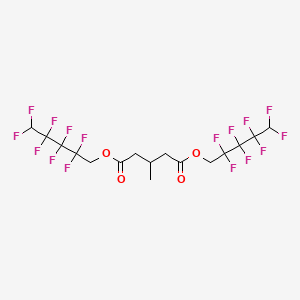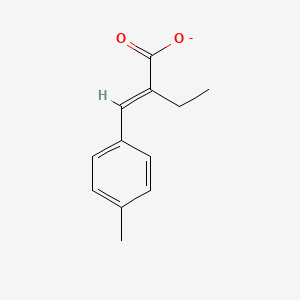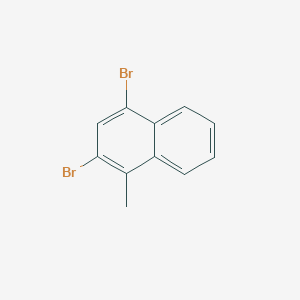![molecular formula C14H14N2O4S B14752008 [4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenylsulfonamido)phenylacetic Acid is a chemical compound that features a benzene sulfonamide structural unit and a phenylacetic acid structural unit. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role in the development of sensitive and specific methods for food safety control, veterinary and sanitary inspection, therapeutic drug and environmental monitoring, doping control, and forensics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves the reaction of 4-aminobenzene sulfonamide with phenylacetic acid. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenylsulfonamido)phenylacetic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(4-Aminophenylsulfonamido)phenylacetic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(4-Aminophenylsulfonamido)phenylacetic Acid include:
- 4-(4-Aminophenylsulfonamido)phenylbutanoic acid
- 4-(4-Aminophenylsulfonamido)phenylsulfonamido)benzoic acid
- 6-(4-Aminophenylsulfonamido)hexanoic acid
Uniqueness
What sets 4-(4-Aminophenylsulfonamido)phenylacetic Acid apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in certain applications, such as the development of sensitive and specific assays for sulfonamides .
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
2-[4-[(4-aminophenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
Clave InChI |
RRVFBDDHZGAKIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



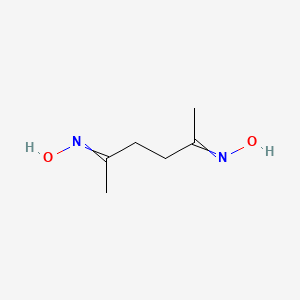

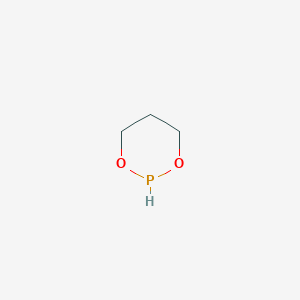
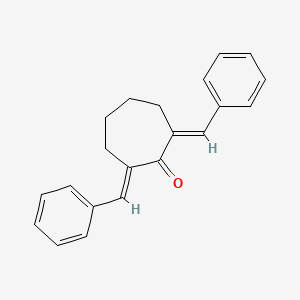
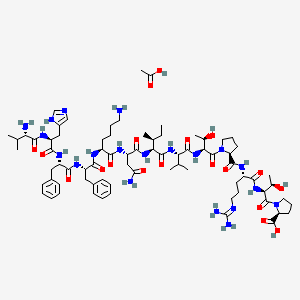

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
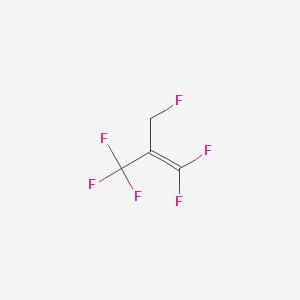
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
